1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one represents a heterocyclic scaffold found in various research compounds. Its presence in molecules like Sildenafil, a medication used for erectile dysfunction, highlights its potential biological activity []. This scaffold has garnered interest in scientific research, particularly in medicinal chemistry, due to its potential to interact with biological targets and elicit specific biological responses.
1H-pyrazolo[3,4-c]pyridin-7-ol is a heterocyclic compound classified as a pyrazolopyridine, characterized by the fusion of a pyrazole ring and a pyridine ring, forming a bicyclic structure. This compound has garnered significant interest due to its unique arrangement of nitrogen atoms within the rings, which imparts distinct chemical and biological properties. It is identified by the CAS number 76006-09-2 and has been studied for its potential applications in medicinal chemistry and drug discovery, particularly in relation to its interactions with biological targets such as enzymes and receptors.
The synthesis of 1H-pyrazolo[3,4-c]pyridin-7-ol typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of aminopyrazoles with 1,2-diketones in the presence of acidic catalysts like acetic acid. This reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the desired pyrazolopyridine derivative. The reaction conditions often include:
For industrial applications, continuous flow reactors may be utilized to enhance the efficiency and yield of the synthesis. Purification techniques such as recrystallization or chromatography are employed to ensure high purity of the final product .
The presence of nitrogen atoms in both rings influences its electronic properties and potential reactivity in various chemical reactions.
1H-pyrazolo[3,4-c]pyridin-7-ol exhibits versatility in chemical reactions, including:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Manganese dioxide | Toluene |
Palladium on carbon | Acetic acid | |
Reduction | Sodium borohydride | Methanol |
Lithium aluminum hydride | Ether | |
Substitution | Halogenating agents | Appropriate solvent |
These reactions enable the functionalization of the compound for various applications in medicinal chemistry.
The primary mechanism of action for 1H-pyrazolo[3,4-c]pyridin-7-ol involves its interaction with soluble guanylyl cyclase (sGC), an enzyme crucial for nitric oxide signaling pathways. Upon binding to sGC:
This mechanism underlines its potential therapeutic applications, particularly in cardiovascular diseases .
1H-pyrazolo[3,4-c]pyridin-7-ol has numerous applications across different scientific fields:
The ongoing research into this compound highlights its significance in advancing therapeutic strategies against various diseases .
Pyrazolopyridines represent a structurally diverse class of nitrogen-containing bicyclic heterocycles with significant scientific interest due to their broad bioactivity profile and versatile chemical behavior. These fused systems consist of a pyrazole ring condensed with a pyridine ring, with the specific fusion position ([a], [b], [c], etc.) dictating their electronic properties, stability, and functionalization potential. Among these, the 1H-pyrazolo[3,4-c]pyridine system—particularly its 7-hydroxy derivative (1H-pyrazolo[3,4-c]pyridin-7-ol)—stands as an underexplored but promising scaffold. Unlike its extensively studied isomer pyrazolo[3,4-b]pyridine (with over 300,000 compounds documented) [1], the [3,4-c] variant offers distinct structural and electronic features that enable unique applications in medicinal chemistry and materials science. This review systematically addresses the isomerism, synthetic evolution, and biomedical relevance of this specific congener.
Pyrazolopyridine isomers differ critically in the connectivity between the pyrazole (5-membered) and pyridine (6-membered) rings. The fusion position determines the nitrogen atom placement, ring tautomerism, dipole moment, and hydrogen-bonding capacity:
Table 1: Structural and Electronic Comparison of Key Pyrazolopyridine Isomers
Property | Pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-c]pyridine (7-OH) |
---|---|---|
Fusion Points | Pyrazole C3–C4 / Pyridine C4–C5 | Pyrazole C3–C4 / Pyridine C3–C4 |
Dominant Tautomer | 1H-form (∼99%) | 1H-form (lactam form minor at C7) |
Aromaticity | Full delocalization across both rings | Localized disruption at fusion bond |
7-OH/4-OH Reactivity | Forms stable 4-oxo tautomer | Exists as enol; resists lactamization |
Dipole Moment (Calc.) | ∼4.2 D | ∼5.8 D (enhanced with 7-OH) |
H-Bond Capacity | Moderate (C4=O as acceptor) | High (7-OH donor + pyridine N acceptor) |
The 7-hydroxy group in pyrazolo[3,4-c]pyridine enables unique binding interactions in biological systems, acting as a hydrogen-bond donor while the adjacent pyridine nitrogen serves as an acceptor. This contrasts with pyrazolo[3,4-b]pyridine’s C4-carbonyl, which primarily functions as an acceptor [1] [8]. Computational studies confirm higher polarity in the [3,4-c] scaffold, making it ideal for targeting polar enzyme active sites.
Synthetic routes to pyrazolo[3,4-c]pyridines have evolved from inefficient multi-step sequences to modern catalytic and one-pot methodologies. Key milestones include:
Table 2: Evolution of Synthetic Methods for 7-Hydroxy-pyrazolo[3,4-c]pyridines
Era | Method | Key Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|---|
1980s | Cyclocondensation | 4-Aminopyrazole + 1,3-diketones/AcOH | 20–40% | Low regioselectivity |
2000s | Hydrazine Cyclization | 6-Hydrazino-nicotinonitriles + R²COCH₂COR²'/Δ | 50–70% | Multi-step; harsh POCl₃ step |
2010s | Pd-Catalyzed Amination | 4-Bromo-pyrazoles + ArB(OH)₂/Pd(dppf) | 60–75% | Requires anhydrous conditions |
2020s | One-Pot Tandem (Buchwald/Miyaura) | Aryl halides + aminopyrazoles/Pd-XPhos/MW | 65–85% | High catalyst loading (5–10 mol%) |
Current challenges include direct C7-hydroxylation without protecting groups and enantioselective synthesis for chiral derivatives. Recent advances in photoredox-catalyzed C–H oxygenation show promise for streamlined 7-OH installation [8].
The 7-hydroxy group confers distinctive bioactivity by mimicking phenolic or catecholic fragments in enzyme substrates. This facilitates targeted interactions with kinases, oxidoreductases, and nucleic acids:
Table 3: Biomedical Applications of 7-Hydroxy-pyrazolo[3,4-c]pyridine Derivatives
Activity | Target/Mechanism | Potency (Best Example) | Role of 7-OH |
---|---|---|---|
Kinase Inhibition | TRKA/ALK hinge region H-bonding | IC₅₀ = 56 nM (TRKA) | H-donor to Met592; stabilizes DFG-in conformation |
Anti-inflammatory | IKKβ/NF-κB pathway suppression | IC₅₀ = 0.3 μM (IL-6) | Disrupts ATP binding via H-bond network |
Fluorescence Probe | Ratiometric Zn²⁺/pH sensing | Kd = 4.7 nM (Zn²⁺); Δλₑₘ=120 nm | Deprotonation-induced ICT; metal coordination |
Antiparasitic | Trypanothione reductase inhibition | IC₅₀ = 0.12 μM (Leishmania) | Mimics NADPH pyridine/amide interactions |
Despite these advances, the scaffold remains underexploited compared to pyrazolo[3,4-b]pyridines (14 drug candidates in development) [1]. Future opportunities include developing 7-OH-directed PROTACs for kinase degradation and exploiting its fluorescence for theranostic agents.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7